1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine
Description
1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine is a benzodiazepine derivative featuring a 4-bromophenyl substituent, methoxy groups at positions 7 and 8, and a methyl group at position 4. This compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 100 mg to 5 g, with prices reflecting its complex synthesis and niche applications in research .
Properties
IUPAC Name |
1-(4-bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-2,3-benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-11,20H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMBCVWOLHOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1)C3=CC=C(C=C3)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives . For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach includes the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Reactions Involving the Bromophenyl Group
The bromine atom at the para position of the phenyl ring is a key reactive site, enabling cross-coupling reactions and nucleophilic substitutions.
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Example : Reaction with primary amines under basic conditions replaces bromine with amine groups, producing 1-(4-aminophenyl)-... analogues.
Modification of Methoxy Groups
The methoxy groups at positions 7 and 8 can undergo demethylation or oxidation.
Diazepine Ring Functionalization
The 1,2-diazepine core participates in cycloadditions and alkylation reactions.
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Example : Propargyl bromide alkylation followed by Cu(I)-catalyzed azide-alkyne cycloaddition generates triazole-linked conjugates (e.g., estradiol-PBD hybrids) .
Reduction and Oxidation Reactions
The diazepine ring’s imine bond is redox-active.
Key Mechanistic Insights
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Bromine Reactivity : Para-bromine’s position facilitates metal-catalyzed cross-couplings but is deactivated by electron-donating methoxy groups in electrophilic substitutions .
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Methoxy Stability : Demethylation requires harsh conditions due to steric protection by adjacent groups .
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Ring Flexibility : The partially saturated diazepine allows conformational adjustments during binding .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of compounds related to the benzo[d][1,2]diazepine framework. For instance, derivatives have shown significant activity against various cancer cell lines. A study reported that certain benzo-pyrano-diazepine derivatives exhibited IC50 values of 16.19 ± 1.35 μM against HCT-116 (colon cancer) and 17.16 ± 1.54 μM against MCF-7 (breast cancer) cells, indicating promising anticancer properties comparable to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research into similar diazepine derivatives has indicated their ability to modulate neurotransmitter systems, potentially offering protection against neurodegenerative diseases and conditions such as seizures and stroke .
Synthesis and Derivatives
The synthesis of 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine typically involves multi-step organic reactions that can yield a variety of derivatives with modified biological activities. Understanding these synthetic pathways is crucial for optimizing the pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to the benzo[d][1,2]diazepine framework:
- Cytotoxicity Evaluation : A study synthesized a series of benzo-pyrano-diazepines and evaluated their cytotoxic effects on cancer cell lines, demonstrating that structural modifications can enhance anticancer activity .
- Neuroprotective Studies : Research on diazepine derivatives has shown their potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
- Antibacterial Assessments : Investigations into the antibacterial properties of similar compounds revealed their effectiveness against resistant bacterial strains, suggesting that modifications to the diazepine structure could yield new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines . By enhancing the effect of GABA, an inhibitory neurotransmitter, it exerts anxiolytic, sedative, and anticonvulsant effects . The bromophenyl and methoxy groups may influence its binding affinity and selectivity for different GABA receptor subtypes .
Comparison with Similar Compounds
Halogen Substitution Effects
The bromophenyl group in the target compound distinguishes it from analogs with other halogens. compares two imidazole-4-imines: a chloro- (1) and bromo-substituted (2) derivative. Key differences include:
- Unit Cell Parameters : The brominated analog (2) exhibits larger unit cell dimensions (e.g., a = 8.0720 Å vs. 7.9767 Å for the chloro analog) and subtle angular variations (e.g., α = 81.161° vs. 80.522°), attributed to bromine’s larger atomic radius .
Implication for Target Compound : The 4-bromophenyl group may enhance crystal packing efficiency compared to chloro or fluoro analogs, though this requires experimental validation.
Functional Group Modifications: Carboxamide Derivative
and describe (S)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide, which adds a carboxamide group and N-methylation. Key comparisons:
- Structural Impact: The carboxamide introduces hydrogen-bonding capability, likely improving aqueous solubility compared to the non-carboxamide target compound .
- Commercial Data : The carboxamide derivative is priced lower per gram ($636.00/g vs. €1,632.00/g for the target compound), possibly due to optimized synthesis or higher purity (97% vs. unspecified) .
Heterocyclic Core Variations
lists a thieno-stirazolo-diazepine derivative with a bromophenyl group. Unlike the target compound’s benzo[d][1,2]diazepine core, this analog incorporates a thieno-stirazolo system, which may alter electronic properties and bioavailability.
Table 1: Structural and Commercial Comparison of Selected Analogs
Discussion of Structural and Functional Implications
- Carboxamide Addition : The derivative in demonstrates how functional group modifications can balance hydrophobicity and hydrogen-bonding capacity, a critical factor in drug design .
- Synthetic Complexity : The target compound’s high price reflects challenges in synthesis, possibly due to multiple methoxy groups and stereochemical considerations .
Biological Activity
1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, structure-activity relationships (SAR), and findings from recent studies.
- IUPAC Name : 1-(4-bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine
- CAS Number : 1564270-44-5
- Molecular Formula : C18H19BrN2O2
- Molecular Weight : 375.27 g/mol
- Purity : 95% .
Pharmacological Effects
Benzodiazepines are primarily known for their anxiolytic, sedative, and anticonvulsant properties. The specific compound has been studied for its potential in treating anxiety disorders and epilepsy.
- Anxiolytic Activity : Studies suggest that modifications in the benzodiazepine structure can enhance anxiolytic effects while minimizing side effects commonly associated with traditional benzodiazepines .
- Anticonvulsant Properties : The compound has shown promise in anticonvulsant activity through its interaction with GABA receptors, which are critical in regulating neuronal excitability .
- Antitumor Activity : Preliminary studies indicate that certain benzodiazepine derivatives exhibit antitumor properties by interacting with DNA and inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines is heavily influenced by their chemical structure. The following table summarizes key structural modifications and their impact on biological activity:
Case Studies
- Anticonvulsant Study : A study evaluated various benzodiazepines for their ability to displace flumazenil from GABA receptors in rat models. The results indicated that compounds with a bromophenyl group exhibited varied affinities based on additional substituents on the diazepine ring .
- Antitumor Screening : Research involving a series of benzodiazepines demonstrated that modifications at the C-3 position significantly affected their antitumor efficacy against human breast adenocarcinoma cell lines (MCF-7). Compounds with specific substitutions showed enhanced cytotoxicity compared to standard treatments .
The primary mechanism through which 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine exerts its effects is through modulation of the GABA_A receptor. The binding affinity to this receptor is crucial for its anxiolytic and anticonvulsant properties:
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine, and how can computational methods improve reaction efficiency?
Answer:
Synthesis typically involves bromination of precursor compounds followed by cyclization under controlled conditions (e.g., dichloromethane solvent, palladium catalysts). Computational methods like quantum chemical reaction path searches can predict transition states and intermediates, reducing trial-and-error experimentation. For example, the ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) and accelerating synthesis by up to 50% . Factorial design (e.g., varying temperature, reagent ratios) further optimizes yields while minimizing experiments .
Basic: How should researchers characterize the structural and electronic properties of this compound to validate synthesis?
Answer:
Use spectroscopic and crystallographic methods:
- NMR : Analyze and spectra to confirm substituent positions (e.g., bromophenyl, dimethoxy groups).
- X-ray diffraction : Resolve crystal structure to verify stereochemistry and ring conformation (see similar benzodiazepines in for methodology) .
- DFT calculations : Compare computed vibrational spectra (IR/Raman) with experimental data to validate electronic properties .
Advanced: How can researchers resolve contradictions in kinetic data during reaction mechanism studies?
Answer:
Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). Address this by:
- Isotopic labeling : Track intermediates via -labeling in methoxy groups or -substitution in bromophenyl rings.
- In-situ monitoring : Use techniques like FTIR or mass spectrometry to detect transient intermediates.
- Microkinetic modeling : Combine experimental rate data with computational simulations to identify dominant pathways .
Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation products via HPLC-MS .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds.
- Molecular dynamics (MD) simulations : Predict degradation pathways by modeling bond dissociation energies and solvent interactions .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
- Analog synthesis : Modify substituents (e.g., replace bromine with chlorine, vary methoxy positions) and test against target receptors (e.g., GABA for benzodiazepine activity) .
- Docking studies : Use software like AutoDock to predict binding affinities and compare with experimental IC values.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with activity data .
Advanced: What computational tools and protocols are essential for simulating this compound’s reactivity in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Calculate reaction barriers and charge distributions (software: Gaussian, ORCA).
- Reactor simulations : Use Aspen Plus or COMSOL to model mass transfer and heat effects in scaled-up syntheses .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Ni) and solvent systems .
Advanced: How should researchers address discrepancies between experimental and computational results in electronic property studies?
Answer:
- Basis set validation : Test DFT functionals (e.g., B3LYP vs. M06-2X) to identify the most accurate for π-conjugation effects in the diazepine ring.
- Solvent corrections : Apply implicit solvation models (e.g., PCM) to align computed spectra with experimental UV-Vis data.
- Error analysis : Quantify uncertainties in computational parameters (e.g., grid size, convergence criteria) using sensitivity analysis .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane).
- Waste disposal : Segregate halogenated waste (bromine-containing byproducts) according to EPA guidelines .
Advanced: How can researchers integrate heterogeneous catalysis (e.g., membrane reactors) to improve synthesis sustainability?
Answer:
- Membrane reactors : Use Pd-loaded ceramic membranes for continuous bromination, enhancing selectivity and reducing catalyst leaching .
- Lifecycle assessment (LCA) : Compare energy/water usage of batch vs. flow systems using tools like SimaPro .
Advanced: What statistical approaches are recommended for optimizing purification processes (e.g., chromatography, recrystallization)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
